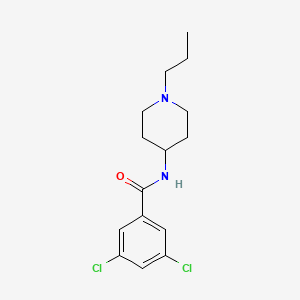![molecular formula C14H13Cl2N3O B4851818 N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)
N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Descripción general
Descripción
N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea, commonly known as DCPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPU is a urea derivative that is synthesized by reacting 2,5-dichloroaniline with 2-pyridinecarboxaldehyde and ethyl isocyanate.
Mecanismo De Acción
The mechanism of action of DCPU is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. DCPU has also been shown to disrupt the microtubule network in cells, which is essential for cell division.
Biochemical and Physiological Effects:
DCPU has been shown to exhibit a range of biochemical and physiological effects, depending on the application. In medicinal chemistry, DCPU has been shown to induce apoptosis, or programmed cell death, in cancer cells. In materials science, DCPU has been used as a linker for the synthesis of MOFs, which have potential applications in gas storage and separation. In agriculture, DCPU has been shown to inhibit the growth of certain weeds by disrupting their photosynthetic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPU has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, DCPU also has some limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of DCPU. In medicinal chemistry, DCPU could be further studied for its potential as an anticancer agent. In materials science, DCPU could be used as a building block for the synthesis of new MOFs with unique properties. In agriculture, DCPU could be further studied for its potential as a herbicide with reduced environmental impact. Overall, the study of DCPU has the potential to lead to the development of new drugs, materials, and agricultural products.
Aplicaciones Científicas De Investigación
DCPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DCPU has been shown to exhibit antitumor, antiviral, and antifungal activities. In materials science, DCPU has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In agriculture, DCPU has been used as a herbicide to control weeds in crops.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9(12-4-2-3-7-17-12)18-14(20)19-13-8-10(15)5-6-11(13)16/h2-9H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFXDQGTGKZLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4851739.png)

![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4851761.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide](/img/structure/B4851786.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(pentyloxy)benzamide](/img/structure/B4851792.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4851800.png)

![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)


![3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4851837.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4851851.png)
